2-(Oxolan-2-yl)ethanethiol
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Overview
Description
2-(Oxolan-2-yl)ethanethiol is a sulfur-containing organic compound with the molecular formula C6H12OS. It is characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to an oxolane ring.
Synthetic Routes and Reaction Conditions:
Hydrosulfide Anion with Alkyl Halide: One common method for preparing thiols involves the reaction of a hydrosulfide anion with an alkyl halide.
Thiourea with Alkyl Halide: Another method involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the thiol.
Industrial Production Methods:
- Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for higher yields and purity. Specific details on industrial production methods are not readily available, but they likely involve similar reaction conditions with enhanced efficiency and safety measures.
Types of Reactions:
Oxidation: Thiols can undergo oxidation to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thiol-substituted compounds.
Scientific Research Applications
2-(Oxolan-2-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
Comparison with Similar Compounds
Ethanethiol: A simpler thiol with a similar structure but without the oxolane ring.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, making it more versatile in certain reactions.
Tetrahydrothiophene: A sulfur-containing heterocycle similar to oxolane but with a sulfur atom in the ring instead of oxygen.
Uniqueness:
Properties
IUPAC Name |
2-(oxolan-2-yl)ethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c8-5-3-6-2-1-4-7-6/h6,8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIJDVUDBDTXLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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